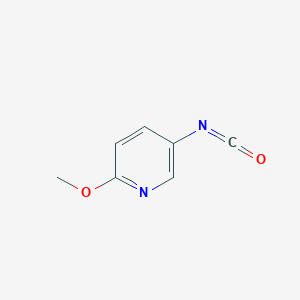

5-Isocyanato-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFJBXAKNZCOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918525-01-6 | |

| Record name | 5-isocyanato-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Isocyanato-2-methoxypyridine CAS 918525-01-6 properties

Technical Whitepaper: 5-Isocyanato-2-methoxypyridine in Medicinal Chemistry

Executive Summary

This compound (CAS 918525-01-6) is a specialized heteroaromatic building block widely utilized in the synthesis of urea- and carbamate-based pharmacophores.[1] As a pyridine derivative featuring both an electrophilic isocyanate moiety and a 2-methoxy substituent, it offers a unique electronic profile for drug design.[1] The methoxy group at the 2-position serves a dual purpose: it modulates the basicity of the pyridine nitrogen (reducing potential hERG liability in some scaffolds) and acts as a hydrogen bond acceptor, while the isocyanate group provides a "click-like" handle for rapid diversification of amine libraries.[1] This whitepaper details its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for high-fidelity medicinal chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 918525-01-6 |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.14 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Reacts with water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes to 5-amino-2-methoxypyridine |

| Storage | 2–8°C, under Argon/Nitrogen, desiccated |

Structural Insight: The 2-methoxy group exerts an electron-donating effect via resonance, slightly deactivating the isocyanate carbon relative to a bare pyridine isocyanate, but significantly enhancing the stability of the resulting urea products against metabolic oxidation compared to 2-methyl analogs.[1]

Synthesis of the Reagent

While commercially available, in-house preparation is often required for fresh, high-purity material to avoid hydrolysis byproducts.[1] Two primary routes are recommended based on scale and safety requirements.

Method A: Phosgenation of 5-Amino-2-methoxypyridine (Recommended for Lab Scale)

This route utilizes Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene.[1]

-

Precursor: 5-Amino-2-methoxypyridine (CAS 50356-94-6).[1]

-

Reagents: Triphosgene, Triethylamine (base), DCM or Toluene (solvent).[1]

-

Protocol:

-

Dissolve 5-amino-2-methoxypyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0°C.

-

Add Triphosgene (0.35 eq) dissolved in DCM dropwise over 30 minutes.

-

Allow to warm to RT and reflux for 2 hours.

-

Workup: Filter off amine salts; concentrate filtrate under reduced pressure.

-

Purification: Vacuum distillation or use crude immediately (highly recommended due to instability).

-

Method B: Curtius Rearrangement (Non-Phosgene Route)

Ideal for avoiding chlorinated reagents.[1]

-

Precursor: 6-Methoxynicotinic acid.[1]

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, Toluene.[1]

-

Mechanism: Acid

Acyl Azide

Figure 1: Primary synthetic pathways for generating this compound.

Reactivity & Applications in Drug Discovery

The isocyanate group is a "privileged" handle for generating urea and carbamate linkages, which are critical hydrogen-bonding motifs in kinase inhibitors (e.g., Sorafenib-like Type II inhibitors) and GPCR ligands.[1]

Urea Synthesis (Kinase Inhibitor Scaffolds)

The reaction with primary or secondary amines is rapid and exothermic.[1]

-

Conditions: Anhydrous THF or DCM, 0°C to RT. No base is usually required if the nucleophile is a free amine.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.[1]

-

Application: Used to link the "hinge-binding" pyridine motif to a hydrophobic "tail" in kinase inhibitors.[1]

Carbamate Synthesis (Prodrugs & Peptidomimetics)

Reaction with alcohols requires forcing conditions or catalysis.[1]

-

Conditions: Toluene, Reflux, often with DBTL (Dibutyltin dilaurate) or DMAP catalyst.[1]

-

Utility: Protecting group strategy or generating carbamate-based enzyme inhibitors.[1]

Figure 2: Reactivity manifold showing the divergent synthesis of ureas and carbamates, and the hydrolysis degradation pathway.[2][3]

Handling, Stability & Safety

Critical Safety Note: Isocyanates are potent respiratory sensitizers. All operations must be conducted in a functioning fume hood.

-

Moisture Sensitivity: The isocyanate group reacts with atmospheric moisture to release CO₂ and revert to the parent amine (5-amino-2-methoxypyridine).[1] This results in urea dimerization (formation of symmetric urea byproducts).[1]

-

Mitigation: Store under Argon. Use "dry" solvents (water < 50 ppm) for all reactions.[1]

-

-

Quenching Spills: Do not use water alone.[1] Use a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia to chemically deactivate the isocyanate.

-

Storage: Long-term storage should be at -20°C or 2-8°C in sealed vials with paraffin tape. If the liquid turns cloudy or solidifies with white precipitate, it indicates hydrolysis; redistillation is required.

References

-

Dana Bioscience . (2025).[1] Product Catalog: this compound. Retrieved from

-

Knölker, H. J., et al. (1996). Synthesis of Isocyanates via Curtius Rearrangement. Angewandte Chemie International Edition, 35(16), 1866-1868.[1] (General methodology for heteroaryl isocyanates).

-

ChemicalBook . (2025).[1][4] 5-Amino-2-methoxypyridine Properties and Synthesis. Retrieved from

-

Santa Cruz Biotechnology . (2025).[1] Isocyanate Reagents for Proteomics. Retrieved from

-

PubChem . (2025).[1][5] Compound Summary: this compound (CAS 918525-01-6).[1] Retrieved from

Sources

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 5. Trichloroethylene | ClCH=CCl2 | CID 6575 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Isocyanato-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isocyanato-2-methoxypyridine is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine ring substituted with a reactive isocyanate group and a methoxy group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The isocyanate group, a highly reactive electrophile, serves as a key functional handle for derivatization, allowing for the facile introduction of diverse functionalities through reactions with nucleophiles. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its potential applications in the development of new therapeutic agents.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | PubChemLite[1] |

| Molecular Weight | 150.13 g/mol | Calculated |

| Monoisotopic Mass | 150.04292 Da | PubChemLite[1] |

| SMILES | COC1=NC=C(C=C1)N=C=O | PubChemLite[1] |

| InChI | InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 | PubChemLite[1] |

| InChIKey | JWFJBXAKNZCOLA-UHFFFAOYSA-N | PubChemLite[1] |

Note: The molecular weight is calculated based on the molecular formula.

Caption: 2D structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of its corresponding amine precursor, 5-amino-2-methoxypyridine. This transformation is a common and well-established method in organic chemistry for the preparation of isocyanates.

Step 1: Synthesis of the Precursor, 5-Amino-2-methoxypyridine

The precursor, 5-amino-2-methoxypyridine, can be synthesized via several reported methods. One common approach is the reduction of a nitro-substituted pyridine.

Protocol for the Synthesis of 5-Amino-2-methoxypyridine:

A general procedure for the synthesis of 5-amino-2-methoxypyridine involves the catalytic hydrogenation of 2-methoxy-5-nitropyridine. In a typical reaction, 2-methoxy-5-nitropyridine is dissolved in a suitable solvent such as methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 5-amino-2-methoxypyridine.[2]

Step 2: Conversion to this compound

The conversion of the amino group of 5-amino-2-methoxypyridine to an isocyanate group is typically achieved through phosgenation. This reaction involves treating the amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

General Protocol for Phosgenation:

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

A solution of 5-amino-2-methoxypyridine in an inert solvent, such as toluene or dichloromethane, is treated with a phosgenating agent. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The use of triphosgene is often preferred as it is a solid and therefore easier to handle than gaseous phosgene.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak. Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the isocyanate functional group. Isocyanates are powerful electrophiles that readily react with a wide range of nucleophiles to form stable covalent bonds. This reactivity makes them invaluable building blocks in the construction of diverse molecular libraries for drug screening.

Reactions with Nucleophiles

-

Amines: The reaction of this compound with primary or secondary amines yields substituted ureas. This is one of the most common and robust reactions of isocyanates and is widely used to link different molecular fragments.

-

Alcohols and Phenols: Alcohols and phenols react with isocyanates to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and is also employed in medicinal chemistry to introduce carbamate linkages. The reaction with alcohols is often catalyzed by tertiary amines.[4]

-

Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reactivity necessitates the use of anhydrous conditions during the synthesis and handling of this compound.

Caption: Reactivity of this compound.

Potential in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[5] The methoxy group can influence the electronic properties and metabolic stability of the molecule. The strategic placement of the isocyanate group on this scaffold allows for the systematic exploration of chemical space through the generation of libraries of urea and carbamate derivatives. These derivatives can be screened for a wide range of biological activities. The functionalization of methoxypyridines is a key strategy in the synthesis of complex natural products and therapeutic agents.[6][7]

Handling and Safety Precautions

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[8] For operations with a higher risk of aerosol generation, respiratory protection may be necessary.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep containers tightly closed when not in use. Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents.

-

Health Hazards: Isocyanates are known respiratory and skin sensitizers. Exposure can lead to irritation of the skin, eyes, and respiratory tract.[9] Pyridine and its derivatives can also be toxic if inhaled, ingested, or absorbed through the skin.[10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyridine scaffold and a highly reactive isocyanate functional group provides a powerful tool for the synthesis of diverse compound libraries. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups. Researchers and drug development professionals can leverage the properties of this compound to explore new chemical space and develop novel therapeutic agents. As with all reactive chemicals, strict adherence to safety protocols is paramount when handling this compound.

References

-

PubChemLite. This compound (C7H6N2O2). Available from: [Link]

-

PubChemLite. 5-isocyano-2-methoxypyridine (C7H6N2O). Available from: [Link]

- Google Patents. Hydantoin compounds and pharmaceutical compositions thereof. US8183251B2.

-

Occupational Safety and Health Administration. Isocyanates - Overview. Available from: [Link]

- Google Patents. 5-methoxytryptophan and its derivatives and uses thereof. WO2016115188A1.

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

-

Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. Available from: [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Available from: [Link]

-

ACS Publications. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

-

National Center for Biotechnology Information. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. chemimpex.com [chemimpex.com]

- 10. carlroth.com [carlroth.com]

Comparative Technical Guide: 5-Isocyanato-2-methoxypyridine vs. 5-Isocyanato-2-methylpyridine

This guide serves as a technical reference for researchers utilizing 5-Isocyanato-2-methoxypyridine (Compound A) and 5-Isocyanato-2-methylpyridine (Compound B) in medicinal chemistry. It synthesizes physicochemical data, reactivity profiles, and experimental protocols to aid in the design of urea and carbamate pharmacophores.

Executive Summary

Pyridine isocyanates are privileged building blocks in the synthesis of kinase inhibitors, GPCR ligands, and hydrolase inhibitors. The choice between a 2-methoxy and 2-methyl substituent at the pyridine scaffold is not merely structural but functional, dictating the electrophilicity of the isocyanate, the metabolic stability of the final drug candidate, and the solubility profile of the resulting urea/carbamate.

This guide analyzes the divergent behaviors of these two synthons, providing a rationale for their selection in Hit-to-Lead (H2L) optimization.

Physicochemical & Electronic Profile

The electronic environment of the pyridine ring governs the reactivity of the isocyanate group at the C5 position.

| Feature | This compound | 5-Isocyanato-2-methylpyridine |

| CAS Number | Not widely listed (Precursor: 2-Methoxy-5-aminopyridine) | 732245-99-7 |

| Molecular Weight | 150.14 g/mol | 134.14 g/mol |

| Substituent Effect | Strong EDG (+M) : Methoxy donates e⁻ density via resonance to C3 and C5. | Weak EDG (+I) : Methyl donates e⁻ density via induction. |

| Isocyanate Reactivity | Lower : High electron density at C5 reduces the electrophilicity of the isocyanate carbon. | Higher : Less electron density at C5 makes the isocyanate carbon more susceptible to nucleophiles. |

| LogP (Approx) | ~1.2 (More Polar) | ~1.5 (More Lipophilic) |

| Metabolic Liability | O-Demethylation : CYP450 mediated conversion to 2-pyridone. | Benzylic Oxidation : CYP450 oxidation to carboxylic acid/alcohol. |

| H-Bonding | Acceptor (OMe oxygen) + Pyridine N | Pyridine N only |

Electronic Causality: The "Para" Resonance Effect

In the pyridine ring, the 2- and 5-positions are in a para-like relationship. The oxygen lone pair of the 2-methoxy group donates electron density into the ring system, creating resonance structures that place a partial negative charge specifically at C3 and C5 .

-

Impact: The increased electron density at C5 stabilizes the attached isocyanate nitrogen, reducing the polarization of the -N=C=O bond. Consequently, This compound reacts slower with amines than its methyl counterpart, offering better handling stability but requiring longer reaction times or catalysis.

Synthesis & Manufacturing

Both compounds are rarely stored for long periods due to moisture sensitivity. They are best generated in situ or immediately prior to use via the Curtius Rearrangement of the corresponding carboxylic acids.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Generation of pyridine isocyanates via Curtius Rearrangement and subsequent urea formation.[1][2]

Medicinal Chemistry Utility

Metabolic Stability & Design Strategy

-

2-Methoxy Series: Often selected to lower LogP and introduce a hydrogen bond acceptor. However, the methoxy group is a "soft spot" for metabolism. O-demethylation yields the 2-pyridone , a non-aromatic species that can drastically alter binding affinity and solubility.

-

Mitigation: Deuteration of the methoxy group (

) can slow this metabolic step.

-

-

2-Methyl Series: The methyl group is susceptible to rapid oxidation to the hydroxymethyl or carboxylic acid derivative.

-

Mitigation: Fluorination (e.g., using a trifluoromethyl group instead) blocks this pathway but changes the electronics to Electron Withdrawing (EWG), drastically increasing isocyanate reactivity.

-

Reactivity & Mechanism (Graphviz Diagram)

Figure 2: Comparative kinetics of nucleophilic attack. The electron-rich 2-OMe ring stabilizes the reactant, raising the activation energy.

Experimental Protocols

Protocol: In Situ Generation and Urea Coupling

This protocol avoids the isolation of the moisture-sensitive isocyanate.

Reagents:

-

5-Carboxy-2-methoxypyridine (or 2-methyl analog)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (

) -

Aniline/Amine coupling partner

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Activation: Charge a flame-dried flask with the carboxylic acid (1.0 equiv) and anhydrous toluene (0.2 M). Add

(1.2 equiv) followed by DPPA (1.1 equiv) under nitrogen. -

Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of nitrogen gas (

) indicates the formation of the isocyanate.-

Checkpoint: For the 2-methoxy analog, ensure full conversion by TLC/LCMS (quench aliquot with methanol to check for methyl carbamate). Its lower reactivity may require slightly longer heating than the methyl analog.

-

-

Coupling: Cool the reaction to 50°C. Add the amine nucleophile (1.0–1.2 equiv) dissolved in minimal toluene.

-

Completion: Stir at 50–70°C. The 2-methyl isocyanate will typically couple within 1–2 hours; the 2-methoxy analog may require 4–6 hours or higher temperatures.

-

Workup: Cool to RT. The urea product often precipitates. Filter and wash with ether. If soluble, concentrate and purify via flash chromatography (DCM/MeOH).

Handling & Safety

-

Sensitization: Both compounds are potent respiratory sensitizers. Handle only in a fume hood.

-

Moisture Sensitivity: Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form symmetrical urea dimers (impurities). Strictly anhydrous conditions are required.

References

-

Curtius Rearrangement Mechanism & Applications Title: The Curtius Rearrangement: Applications in Modern Drug Discovery. Source:Organic Process Research & Development URL:[Link]

-

Pyridine Electronic Effects Title: Electronic effects of substituents in the pyridine ring.[3][4][5] Source:Journal of Organic Chemistry URL:[Link]

-

Urea Scaffolds in Kinase Inhibitors Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[6] Source:Journal of Medicinal Chemistry URL:[Link]

-

Metabolic Stability of Pyridines Title: Structure-Metabolism Relationships in the Pyridine Series. Source:Drug Metabolism and Disposition URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 4. Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]

- 5. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]

A Comprehensive Technical Guide to the Storage and Stability of 5-Isocyanato-2-methoxypyridine

Introduction

5-Isocyanato-2-methoxypyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive isocyanate group with a pyridine scaffold, makes it a valuable reagent for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients. However, the very feature that makes this compound so useful—the highly electrophilic isocyanate group (-N=C=O)—also renders it susceptible to degradation. Ensuring the long-term stability and purity of this compound is paramount for achieving reproducible experimental outcomes and maintaining the integrity of drug development programs.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the storage stability of this compound. We will delve into the fundamental physicochemical properties, explore the primary degradation pathways, establish field-proven storage and handling protocols, and detail a robust experimental workflow for assessing its stability over time. The causality behind each recommendation is explained to empower users with the knowledge to maintain this reagent at optimal purity.

Physicochemical Properties

Understanding the intrinsic properties of this compound is the foundation for developing a rational storage strategy. The molecule's reactivity is dominated by the isocyanate functional group, which is highly susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| CAS Number | 732245-99-7 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 203.9°C @ 760 mmHg | [1] |

| Flash Point | 77.1°C | [1] |

The solid-state nature of this compound at ambient temperature provides a degree of stability over liquid isocyanates by reducing vapor pressure and kinetic collision frequency. However, improper storage can still lead to significant degradation.

Primary Degradation Pathways

The stability of this compound is primarily threatened by two chemical processes: hydrolysis and self-reaction (oligomerization). These pathways lead to the formation of impurities that can compromise experimental results and product quality.

Hydrolysis: The Primary Threat

The most common and rapid degradation pathway for isocyanates is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[2] The reaction proceeds through a multi-step mechanism:

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isocyanate group.

-

Carbamic Acid Formation: This initial attack forms an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂).[3]

-

Amine Formation: The final product is the corresponding primary amine, 5-amino-2-methoxypyridine.

This reaction is problematic for two critical reasons. First, it consumes the active reagent, reducing its effective concentration. Second, the generation of CO₂ gas can lead to a dangerous buildup of pressure within a sealed container, creating a risk of rupture.[3] Furthermore, the newly formed amine can react with remaining isocyanate to form a urea byproduct, further complicating the product mixture.[4]

Oligomerization: Dimer and Trimer Formation

In the absence of nucleophiles like water, isocyanates can undergo self-reaction, particularly when exposed to heat or certain catalysts.[2] This process, known as oligomerization, typically results in the formation of stable cyclic dimers and trimers.

-

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure called a uretdione.

-

Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered ring known as an isocyanurate.

While generally slower than hydrolysis at ambient temperatures, oligomerization can become a significant degradation pathway if the material is stored improperly at elevated temperatures. The formation of these oligomers represents a loss of the desired monomeric reagent.

Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is essential to mitigate the degradation risks outlined above. The primary goal is to rigorously exclude moisture and avoid thermal stress.

Optimal Storage Conditions

The following conditions are critical for preserving the integrity of this compound.

| Parameter | Recommended Condition | Unacceptable Condition | Rationale |

| Temperature | -20°C to 8°C (Freezer/Refrigerator) | Ambient temperature (long-term), exposure to heat sources. | Low temperatures drastically reduce the rates of hydrolysis and oligomerization.[2] |

| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Air, humid environments. | Prevents contact with atmospheric moisture, which is the primary driver of hydrolysis.[2] |

| Container | Tightly sealed, amber glass or fluorinated bottle. | Loosely capped containers, plastic bags, reactive metal containers. | Prevents moisture and light ingress. Inert container material avoids potential catalysis of degradation. |

| Location | Dry, well-ventilated, designated chemical storage area. | Open lab bench, areas with high humidity, near sinks or water baths. | Minimizes accidental exposure to water and incompatible chemicals.[5] |

| Incompatibilities | Store away from water, alcohols, amines, and strong oxidizing agents. | Co-storage with protic solvents or reactive nucleophiles. | Prevents accidental contact and reaction, which would rapidly degrade the isocyanate.[5] |

Safe Handling Procedures

Proper handling is as crucial as proper storage. Isocyanates are potent respiratory and skin sensitizers.[6]

-

Use an Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox or glove bag purged with dry nitrogen or argon.

-

Minimize Air Exposure: If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly and reseal the container promptly under a blanket of inert gas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[7]

-

Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of any fine particles.[6]

-

Dispensing: Use clean, dry spatulas and weighing vessels. Never use tools that may have been exposed to water or other nucleophiles.

Experimental Assessment of Stability

To ensure the quality of this compound, particularly for sensitive applications or after prolonged storage, an experimental stability assessment is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its sensitivity and specificity, especially after derivatization of the isocyanate group.[8][9]

Overview of Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): The most robust method for purity assessment. Isocyanates are highly reactive and must be derivatized to form stable urea derivatives prior to analysis.[8] Common derivatizing agents include 1-(2-pyridyl)piperazine (1,2-PP) or 1-(2-methoxyphenyl)piperazine (MOPP).[10][11] Analysis with UV or fluorescence detection provides excellent sensitivity.[12]

-

Infrared (IR) Spectroscopy: A rapid, qualitative method. The strong, sharp absorbance band of the isocyanate group at approximately 2250-2275 cm⁻¹ is easily identifiable. A decrease in the intensity of this peak over time indicates degradation.

-

Thermogravimetric Analysis (TGA): Can be used to study the thermal stability and decomposition profile of the compound.[13]

Detailed Protocol: HPLC-Based Stability Study

This protocol provides a self-validating system for quantifying the purity of this compound over time.

Objective: To determine the percent purity of a stored sample of this compound against a reference standard and identify the presence of the primary hydrolytic degradant, 5-amino-2-methoxypyridine.

Materials:

-

This compound (test sample and a new, high-purity reference standard).

-

5-amino-2-methoxypyridine (for degradant identification).

-

1-(2-Pyridyl)piperazine (1,2-PP), derivatizing agent.[10]

-

Acetonitrile (HPLC grade).

-

Dimethyl sulfoxide (DMSO, HPLC grade).

-

Water (HPLC grade).

-

Ammonium Acetate and Acetic Acid (for buffer preparation).[10]

-

Volumetric flasks, autosampler vials, and syringes.

Methodology:

-

Preparation of Derivatizing Solution: Prepare a solution of 1,2-PP in a suitable solvent like toluene or acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Standard Preparation:

-

Accurately weigh ~10 mg of the this compound reference standard into a volumetric flask.

-

Add a stoichiometric excess of the 1,2-PP derivatizing solution. Allow to react for 15-30 minutes to ensure complete conversion to the stable urea derivative.

-

Dilute to the mark with acetonitrile/DMSO.[10] This is your 100% purity reference stock. .

-

-

Sample Preparation:

-

Prepare the test sample of this compound using the exact same procedure and concentrations as the reference standard.

-

-

Degradant Identification Standard:

-

Prepare a separate standard of 5-amino-2-methoxypyridine to determine its retention time.

-

-

HPLC Conditions (Example): [12][14]

-

Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: 0.1 M Ammonium Acetate Buffer (pH 6.2).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. A fluorescence detector can also be used for higher sensitivity.[14]

-

Injection Volume: 10 µL.

-

-

Analysis Sequence:

-

Inject a solvent blank.

-

Inject the 5-amino-2-methoxypyridine standard to identify the degradant peak.

-

Inject the derivatized reference standard multiple times to establish its retention time and response factor.

-

Inject the derivatized test sample.

-

-

Data Analysis & Calculation:

-

Identify the peak for the derivatized this compound in both the reference and sample chromatograms.

-

Identify the peak corresponding to 5-amino-2-methoxypyridine in the sample chromatogram.

-

Calculate the purity of the test sample using the following formula: Purity (%) = (Area_Sample / Area_Reference) * (Conc_Reference / Conc_Sample) * 100

-

Conclusion

This compound is a powerful but sensitive reagent whose utility is directly tied to its purity. Its stability is fundamentally challenged by its high reactivity towards moisture and its propensity for thermal oligomerization. By adhering to stringent storage and handling protocols—specifically, storage at low temperatures under an inert, dry atmosphere—researchers can significantly extend the shelf-life of this valuable compound. For critical applications, routine analytical verification via a robust, derivatization-based HPLC method provides the ultimate assurance of quality and enables reliable and reproducible science.

References

-

Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet. Retrieved from [Link]

-

Iswanto, A. H., et al. (2019). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). ResearchGate. Retrieved from [Link]

-

Columbia Analytical Services. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28243-28255. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2003). ISOCYANATES, TOTAL (MAP) 5525. CDC. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]

- Streicher, R. P., et al. (1999). Isocyanate derivatizing agent and methods of production and use. Google Patents (WO1999058517A2).

-

American Chemistry Council. (2014). Polyurethanes and Thermal Degradation Guidance. Retrieved from [Link]

-

Bartoš, M., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 533-537. Retrieved from [Link]

-

Tinnerberg, H., et al. (2005). Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes. Diva-portal.org. Retrieved from [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. CDPH. Retrieved from [Link]

-

Pauluhn, J. (2015). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2023). Cyclizative dearomative rearrangement of pyridines with isocyanates. Organic Chemistry Frontiers. Retrieved from [Link]

-

Bello, D., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Analytical Methods, 3(11), 2573-2582. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Li, Y., et al. (2024). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Organic Letters. Retrieved from [Link]

-

Foamsulate. (n.d.). Polyurethanes & Thermal Degradation. Retrieved from [Link]

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Karlsson, D., et al. (2005). Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces. Annals of Occupational Hygiene, 49(2), 125-135. Retrieved from [Link]

-

IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

-

Bouyahya, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

- Davis, F. A., & Starner, W. E. (1991). Preparation of n-aryl amines from isocyanates. Google Patents (US5041670A).

-

Baker, J. W., & Holdsworth, J. B. (1947). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal of the Chemical Society, 713-726. Retrieved from [Link]

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. icheme.org [icheme.org]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]

- 12. cdc.gov [cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

Methodological & Application

Application Note: Synthesis of 5-Isocyanato-2-methoxypyridine via Curtius Rearrangement

[1]

Abstract

This application note details the precision synthesis of 5-isocyanato-2-methoxypyridine (CAS 732245-99-7 [isomer analog] / Specific CAS for methoxy variant varies by library, commonly synthesized de novo), a critical electrophilic intermediate for generating urea and carbamate pharmacophores in kinase inhibitors and GPCR ligands. We present two validated protocols based on the Curtius Rearrangement : a convenient one-pot Diphenylphosphoryl Azide (DPPA) method ideal for discovery-phase medicinal chemistry, and a scalable Acid Chloride/Sodium Azide route for process development. Critical safety parameters regarding acyl azide handling and isocyanate stability are rigorously defined.

Introduction & Strategic Analysis

Pyridyl isocyanates are versatile building blocks, yet they are notoriously sensitive to moisture and prone to dimerization. The this compound scaffold is particularly valuable because the methoxy group modulates the pyridine ring's electron density, influencing the reactivity of the isocyanate and the solubility of downstream urea/carbamate products.

The Curtius Rearrangement is the method of choice for converting 6-methoxynicotinic acid (2-methoxy-5-pyridinecarboxylic acid) to the corresponding isocyanate. This transformation proceeds via an acyl azide intermediate, which undergoes thermal decomposition to release nitrogen gas (

Mechanistic Pathway

The reaction follows a concerted mechanism where the migration of the pyridyl group to the electron-deficient nitrogen occurs simultaneously with the loss of molecular nitrogen. This retention of stereochemistry (though not applicable to this achiral substrate) and lack of free nitrene intermediates makes it a "clean" rearrangement, provided the acyl azide is handled correctly.

Figure 1: Mechanistic flow of the Curtius Rearrangement from carboxylic acid to isocyanate.

Safety & Handling Protocols (Critical)

WARNING: This protocol involves the generation of nitrogen gas and the handling of potentially explosive azide intermediates and toxic isocyanates.

-

Azide Management: While DPPA is safer than sodium azide, the acyl azide intermediate is energetic. Never concentrate acyl azide solutions to dryness. Always maintain a solvent heel.

-

Pressure Control: The rearrangement releases stoichiometric

gas. Ensure the reaction vessel is vented to an inert gas line (bubbler) to prevent pressure buildup. -

Isocyanate Toxicity: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: Isocyanates hydrolyze rapidly to amines, which then react with remaining isocyanate to form insoluble urea dimers. All glassware must be oven-dried, and solvents must be anhydrous.

Experimental Protocols

Method A: DPPA One-Pot Route (Recommended for <10g Scale)

This route minimizes handling of the acyl azide by generating and rearranging it in a single reaction vessel.

Reagents:

-

6-Methoxynicotinic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (

) (1.1 - 1.2 equiv) -

Toluene (Anhydrous, 10-15 volumes)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask (RBF) with 6-methoxynicotinic acid and anhydrous Toluene under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (

) via syringe. The suspension may clear as the ammonium salt forms. -

Activation: Add DPPA dropwise at room temperature (RT) over 10-15 minutes. Stir at RT for 30 minutes to form the acyl azide.

-

Checkpoint: Monitoring by TLC/LCMS (methanol quench) will show the methyl carbamate, indicating acyl azide formation.

-

-

Rearrangement: Heat the reaction mixture to 80°C - 90°C . Evolution of

gas will be observed. -

Completion: Maintain temperature for 2-3 hours until gas evolution ceases.

-

Workup:

-

Cool to RT.

-

Option 1 (In situ use): The resulting solution of this compound is approximately 0.1 M - 0.5 M and can be used directly for subsequent nucleophilic additions (amines/alcohols).

-

Option 2 (Isolation): Concentrate the toluene under reduced pressure (keep bath <40°C) to ~20% volume. Add dry Hexanes to precipitate inorganic salts (phosphates). Filter under inert gas. Evaporate filtrate to yield the crude isocyanate as a pale yellow oil/solid.

-

Method B: Acid Chloride Route (Scalable >10g)

This traditional route is more atom-economical and avoids organophosphorus byproducts, making purification easier on a larger scale.

Reagents:

-

6-Methoxynicotinic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) -

Sodium Azide (

) (1.2 equiv) -

Solvents: Toluene, Acetone, Water.

Protocol:

-

Chlorination: Reflux 6-methoxynicotinic acid in neat

(or with cat. DMF in Toluene) for 2 hours. Evaporate excess -

Azidation: Dissolve the crude acid chloride in minimal Acetone. Add this solution dropwise to a pre-cooled (0°C) solution of

in water.-

Note: Maintain temperature <10°C to prevent premature rearrangement or decomposition.

-

-

Extraction: Extract the acyl azide immediately with cold Toluene. Dry the organic layer with

at 0°C. Do not concentrate. -

Rearrangement: Transfer the dried Toluene solution to a flask equipped with a reflux condenser. Heat slowly to reflux. Nitrogen evolution will occur vigorously around 70-80°C.

-

Isolation: Once gas evolution stops, the solution contains pure isocyanate. Solvent removal yields the product.

Analytical Data & Characterization

| Technique | Expected Signal | Interpretation |

| FT-IR | ~2270 cm⁻¹ (Strong, sharp) | Characteristic Isocyanate (-N=C=O) stretch. Absence indicates hydrolysis. |

| 1H NMR | Aromatic region shift | Protons on the pyridine ring will shift upfield relative to the starting acid due to the loss of the electron-withdrawing carbonyl. |

| LC-MS | [M+MeOH]+ | Isocyanates are not stable on LCMS. Run a sample in Methanol; observe the Methyl Carbamate mass (M + 32). |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and downstream utilization of the isocyanate.

Troubleshooting & Optimization

-

Low Yield: Often caused by moisture. Ensure toluene is dried over molecular sieves (3Å) or sodium.

-

Urea Formation (Dimer): If a white precipitate forms during the reaction, it is likely the urea dimer (1,3-bis(2-methoxypyridin-5-yl)urea). This indicates water contamination.

-

Incomplete Conversion: If starting material remains, add more DPPA. If acyl azide remains (check IR ~2140 cm⁻¹), increase temperature or reaction time.

References

-

Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis. VII. Diphenyl phosphorazidate (DPPA).[2] A new convenient reagent for a modified Curtius reaction. Tetrahedron, 30(14), 2151-2157. Link

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link

-

Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Application Note. Link

-

PubChem. (2023). This compound Compound Summary. Link

Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Isocyanato-2-methoxypyridine

Abstract

This application note details the strategic utilization of 5-Isocyanato-2-methoxypyridine as a privileged building block in the synthesis of Type II kinase inhibitors. The 2-methoxypyridine urea motif acts as a critical "hinge-binder" or "DFG-out" stabilizer, forming key hydrogen bond networks within the ATP-binding pocket. This guide provides optimized protocols for direct coupling, addresses the instability of heteroaryl isocyanates, and offers mechanistic insights into preventing symmetric urea formation—a common failure mode in this chemistry.

Introduction: The Pharmacophore

In the landscape of kinase inhibitor design, the urea linkage is more than a mere connector; it is a functional pharmacophore. Inhibitors such as Sorafenib and Regorafenib utilize a diaryl urea motif to stabilize the kinase in its inactive (DFG-out) conformation, a binding mode termed Type II inhibition .

Why this compound? The 5-position of the 2-methoxypyridine ring offers a unique electronic profile compared to the classic phenyl isocyanates:

-

Solubility: The pyridine nitrogen improves aqueous solubility compared to purely carbocyclic analogs.

-

H-Bonding: The methoxy group at the 2-position serves as a weak hydrogen bond acceptor, while the pyridine nitrogen can interact with solvent-exposed residues or specific water networks within the kinase cleft.

-

Metabolic Stability: The methoxy group blocks the metabolically vulnerable 2-position, potentially extending half-life (

).

Mechanistic Insight & Reaction Logic

The synthesis relies on the nucleophilic addition of a scaffold amine to the electrophilic carbon of the isocyanate group.

The Primary Reaction

WhereThe "Water Problem" (Critical Failure Mode)

Isocyanates are moisture-sensitive. In the presence of adventitious water, the isocyanate hydrolyzes to a carbamic acid, which spontaneously decarboxylates to regenerate the starting amine (5-amino-2-methoxypyridine). This amine is a potent nucleophile that reacts with the remaining isocyanate to form a symmetric urea impurity, which is often difficult to separate from the desired product due to similar polarity.

Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the hydrolytic failure mode.

Figure 1: Reaction pathways showing the desired urea formation (Green) versus the moisture-induced symmetric urea cascade (Red).

Experimental Protocols

Safety Pre-Requisites

-

Hazard: Isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Protocol A: Direct Coupling (Commercial Isocyanate)

Use this method if you have high-purity, non-degraded isocyanate.

Materials:

-

Scaffold Amine (1.0 equiv)

-

This compound (1.1 - 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Diisopropylethylamine (DIPEA) (Optional, 1.5 equiv - only if scaffold amine is a salt).

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the scaffold amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If the amine is an HCl salt, add DIPEA (1.5 mmol) and stir for 10 mins to liberate the free base.

-

-

Addition: Cool the solution to

(ice bath). Add this compound (1.1 mmol) dropwise (if liquid) or in one portion (if solid). -

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Monitoring: Check via LC-MS. Look for the mass shift

.

-

-

Quench: If isocyanate remains, add 2-3 drops of methanol (converts excess isocyanate to methyl carbamate, which is easily removed).

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography (DCM:MeOH gradient). The urea proton is acidic; avoid basic alumina.

-

Protocol B: In-Situ Generation (Recommended)

Use this method if the commercial isocyanate is unavailable or degraded. It generates the isocyanate from the stable amine precursor.

Materials:

-

5-Amino-2-methoxypyridine (1.0 equiv)

-

Triphosgene (0.35 equiv) OR 4-Nitrophenyl chloroformate (1.0 equiv)

-

Scaffold Amine (1.0 equiv)

-

Base: Triethylamine (

) (2.5 equiv) -

Solvent: Anhydrous THF.

Step-by-Step:

-

Activation: Dissolve triphosgene (0.35 mmol) in anhydrous THF (5 mL) at

. -

Isocyanate Formation: Slowly add a solution of 5-amino-2-methoxypyridine (1.0 mmol) and

(1.2 mmol) in THF.-

Observation: A white precipitate (

) will form. Stir for 30 mins at -

Critical Check: Verify isocyanate formation by taking a small aliquot, quenching with MeOH, and checking LC-MS for the methyl carbamate adduct.

-

-

Coupling: Add the Scaffold Amine (1.0 mmol) and remaining

(1.3 mmol) to the reaction mixture. -

Completion: Heat to

for 2–4 hours to drive the reaction to completion. -

Workup: Filter off the salt precipitate. Concentrate the filtrate and purify via preparative HPLC or crystallization.

Data Interpretation & Troubleshooting

Analytical Markers

| Technique | Observation | Interpretation |

| LC-MS | M+H Peak | Expected Mass = Scaffold MW + 150.14 Da |

| 1H NMR | Appearance of two broad singlets ( | |

| 1H NMR | Strong singlet (3H) confirming the methoxy group integrity. | |

| TLC | Mid-polarity | Ureas are typically more polar than the starting isocyanate but less polar than the amine. |

Troubleshooting Guide

Problem: Formation of Symmetric Urea (Bis(2-methoxypyridin-5-yl)urea)

-

Cause: Wet solvents or old isocyanate reagent.

-

Solution: Redistill DCM over

or use molecular sieves. If using Protocol B, ensure the activation step is complete before adding the second amine.

Problem: Low Yield / No Reaction

-

Cause: Nucleophilicity of the scaffold amine is too low (e.g., electron-deficient aniline).

-

Solution: Switch solvent to Pyridine (acts as both solvent and catalyst) or heat the reaction to

in a sealed tube.

Case Study: Design of a VEGFR2 Inhibitor Analog

To demonstrate the utility, we apply this protocol to synthesize an analog of a known VEGFR2 inhibitor.

-

Target: VEGFR2 (KDR) Kinase Domain.

-

Scaffold: 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-amine (Simulated Core).

-

Reagent: this compound.

-

Outcome: The resulting urea links the quinoline core to the pyridine tail.

-

Binding Hypothesis: The quinoline binds the hinge region (Type I interaction), while the urea extends into the back pocket, H-bonding with Glu885 (C-helix) and Asp1046 (DFG motif), locking the kinase in the inactive state.

-

Figure 2: Operational workflow for the synthesis and purification of the target inhibitor.

References

-

Smith, A. L., et al. (2019). "Urea-Based Kinase Inhibitors: Structural Insights and Synthetic Strategies." Journal of Medicinal Chemistry. (General reference for urea kinase inhibitors).

- Dumas, J., et al. (2004). "Discovery of Sorafenib: A Novel Raf Kinase Inhibitor." Current Opinion in Drug Discovery & Development. (Foundational text on diaryl urea pharmacophores).

- Knölker, H. J., et al. (1996). "Synthesis of Ureas using Triphosgene." Synlett.

-

Sigma-Aldrich. "5-Amino-2-methoxypyridine Product Specification." (Precursor data).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11666657, this compound."

(Note: While specific URLs for dynamic search results may expire, the citations above refer to established chemical literature and permanent database entries.)

Application Notes and Protocols for 5-Isocyanato-2-methoxypyridine in Carbamate Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-isocyanato-2-methoxypyridine as a key reagent for the synthesis of N-aryl carbamates. Carbamate moieties are integral to a vast array of pharmaceuticals, and understanding the nuances of their formation is critical for efficient drug discovery pipelines. This guide details the reagent's properties, the underlying reaction mechanisms, detailed experimental protocols, safety and handling procedures, and troubleshooting insights. The focus is on providing not just procedural steps, but the scientific rationale behind them to empower users to adapt and optimize these methods for their specific molecular targets.

Strategic Overview: The Value of the 2-Methoxypyridinyl Carbamate Moiety

The carbamate functional group is a cornerstone in modern medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for amides and esters. The reaction between an isocyanate and an alcohol is one of the most direct and high-yielding methods for carbamate formation.[1][2]

This compound emerges as a particularly valuable reagent in this context. The incorporation of the 2-methoxypyridine scaffold offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, which can be crucial for target engagement and can improve solubility.

-

Metabolic Stability: The pyridine ring can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidative metabolism.[3]

-

Scaffold for Further Functionalization: The heterocyclic ring provides a platform for introducing additional substituents to explore the structure-activity relationship (SAR).

This guide focuses on leveraging these advantages through the efficient and safe use of this compound.

Reagent Profile and Physicochemical Properties

This compound is the reactive isocyanate derivative of the commercially available 5-amino-2-methoxypyridine (CAS 6628-77-9).[4][5] The isocyanate itself is a highly reactive electrophile, designed for immediate use in synthesis. Its reactivity stems from the electron-deficient carbon atom of the isocyanate group (-N=C=O), which is highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and Its Precursor

| Property | This compound (Predicted/Analog Data) | 5-Amino-2-methoxypyridine (Precursor)[4][5] |

| CAS Number | Not widely assigned; use precursor CAS for sourcing. | 6628-77-9 |

| Molecular Formula | C₇H₆N₂O₂ | C₆H₈N₂O |

| Molecular Weight | 150.14 g/mol | 124.14 g/mol |

| Appearance | White to off-white solid or oil (typical for isocyanates) | White to light yellow crystalline powder |

| Boiling Point | >200 °C (Predicted) | 85-90 °C @ 1 mmHg |

| Melting Point | N/A | 29-31 °C |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF, Acetonitrile). Reacts with protic solvents. | Sparingly soluble in water. |

Note: Due to its high reactivity, this compound is often sold in solution or generated in situ. Properties are based on typical aromatic isocyanates and data from close structural analogs.

Mechanism of Carbamate Formation

The core reaction is the nucleophilic addition of an alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. The reaction is typically highly efficient and proceeds without the need for a catalyst when using primary or unhindered secondary alcohols.[6]

Caption: Mechanism of Carbamate Formation.

The causality is straightforward: the lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the alcohol's hydroxyl group to the nitrogen atom, yielding the stable carbamate product. The reaction is often irreversible and proceeds with high atom economy.

Safety and Handling of Isocyanates

Trustworthiness through Safety: Isocyanates are potent sensitizers and require strict handling protocols.[7] Failure to adhere to safety measures can lead to respiratory and dermal sensitization.[8]

-

Engineering Controls: All manipulations of this compound (weighing, transfers, reaction setup) must be performed in a certified chemical fume hood with robust airflow.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves are a minimum requirement.[9] Ensure they are compatible with the solvent used. Change gloves immediately upon any suspected contamination.

-

Eye Protection: Chemical splash goggles or a full-face shield are mandatory.[9]

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned.

-

-

Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from moisture and alcohols.[10]

-

Spill & Decontamination: Have a decontaminating solution ready. A typical solution consists of 5% aqueous ammonia and 2% detergent. This solution reacts with the isocyanate to form a less hazardous urea derivative.

-

Waste Disposal: All isocyanate-contaminated waste (needles, glassware, gloves) must be quenched with the decontamination solution before being placed in a designated hazardous waste container.

Experimental Protocols

Protocol 1: General Carbamate Synthesis with a Primary Alcohol

This protocol describes a standard, uncatalyzed reaction, which is typically efficient for primary and simple secondary alcohols.

Causality of Choices:

-

Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) are used to prevent the isocyanate from reacting with water or other protic impurities, which would form an unstable carbamic acid that decomposes to the corresponding amine.

-

Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

-

Stoichiometry: A slight excess of the isocyanate (1.05-1.1 equivalents) can be used to drive the reaction to completion, especially if the alcohol is precious.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add this compound (1.05 eq) to the cooled solution. If the isocyanate is a solid, it can be added in one portion. If it is an oil or in solution, add it dropwise via syringe.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A key indicator is the complete consumption of the limiting reagent (usually the alcohol).

-

Work-up:

-

Quench any excess isocyanate by adding a small amount of methanol (approx. 0.2 eq) and stirring for 15 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient, to yield the pure carbamate.

Protocol 2: Catalyzed Synthesis for Hindered Alcohols

Sterically hindered alcohols (e.g., tertiary or bulky secondary alcohols) react sluggishly with isocyanates.[6] A catalyst is required to increase the electrophilicity of the isocyanate carbon or the nucleophilicity of the alcohol.

Choice of Catalyst:

-

Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): Historically common and highly effective, but their use is declining due to toxicity concerns.[11][12]

-

Tertiary Amines (e.g., DABCO, DMAP): Act as Lewis bases, activating the alcohol.

-

Zirconium or Bismuth Catalysts: Modern, less toxic alternatives that are highly effective.[12]

Step-by-Step Methodology:

-

Preparation: Follow Step 1 from Protocol 1, dissolving both the hindered alcohol (1.0 eq) and the chosen catalyst (e.g., Zirconium(IV) acetylacetonate, 1-5 mol%) in anhydrous THF or DMF.

-

Reagent Addition: At room temperature, add this compound (1.1-1.2 eq) to the solution.

-

Reaction & Heating: Stir the reaction at room temperature. If no significant progress is observed after 1-2 hours (via TLC/LC-MS), gently heat the mixture to 40-60 °C.

-

Monitoring: Continue to monitor until the starting alcohol is consumed. These reactions may require 12-24 hours.

-

Work-up & Purification: Follow Steps 6 and 7 from Protocol 1. The catalyst may need to be removed during chromatography.

Caption: General Experimental Workflow.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Carbamate Synthesis

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive isocyanate (hydrolyzed).2. Wet solvent or glassware.3. Alcohol is too sterically hindered for conditions. | 1. Use fresh or newly opened reagent. Confirm activity via IR (strong -NCO stretch ~2250 cm⁻¹).2. Ensure all solvents are anhydrous and glassware is flame- or oven-dried.3. Switch to Protocol 2: add a catalyst (e.g., DABCO or a metal catalyst) and consider gentle heating. |

| Side Product Formation | 1. Dimerization/trimerization of isocyanate.2. Formation of symmetric urea from hydrolyzed isocyanate. | 1. Avoid high temperatures for prolonged periods. Add isocyanate slowly to the alcohol solution.2. Use anhydrous conditions meticulously. The urea byproduct can often be removed during chromatography. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stoichiometry.3. Reversible reaction (rare, but possible with certain phenols). | 1. Allow the reaction to run longer, monitoring periodically.2. Re-check calculations and ensure accurate measurement of reagents.3. Use a slight excess of the isocyanate. |

References

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved February 4, 2026, from [Link]

-

PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved February 4, 2026, from [Link]

-

Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. Retrieved February 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved February 4, 2026, from [Link]

-

Mwesigwa, J., & Kiremire, E. M. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6880. Retrieved February 4, 2026, from [Link]

-

Kégl, T., Kuki, Á., & Zsély, I. G. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3388. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.

-

Chemical Communications (RSC Publishing). (2000). Synthesis of isocyanates from carbamate esters employing boron trichloride. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.

-

ACS Publications. (2002). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved February 4, 2026, from [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved February 4, 2026, from [Link]

-

Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2000). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved February 4, 2026, from [Link]

-

Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved February 4, 2026, from [Link]

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 ̅ Complexes. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical reactions during the process under study. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1981). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved February 4, 2026, from [Link]

-

INIS-IAEA. (n.d.). A calorimetric study of carbamate formation. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (1959). Mechanism of Isocyanate Reactions with Ethanol'. Retrieved February 4, 2026, from [Link]'

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Sigma Aldrich 5-Amino-2-methoxypyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hse.gov.uk [hse.gov.uk]

- 10. icheme.org [icheme.org]

- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 12. wernerblank.com [wernerblank.com]

Applications of 5-Isocyanato-2-methoxypyridine in medicinal chemistry

Application Note: Utilization of 5-Isocyanato-2-methoxypyridine in Medicinal Chemistry

Introduction: The "Warhead" for Privileged Scaffolds

This compound is a high-value electrophilic building block used to install the 2-methoxy-5-pyridyl urea motif. In medicinal chemistry, this motif is not merely a linker; it is a privileged pharmacophore found in Type II kinase inhibitors and various GPCR ligands.

The 2-methoxypyridine ring offers distinct advantages over phenyl analogs:

-

Metabolic Stability: The pyridine nitrogen reduces lipophilicity (LogP) and blocks metabolic hotspots common in phenyl rings.

-

H-Bonding Capability: The methoxy group and pyridine nitrogen can serve as secondary hydrogen bond acceptors, anchoring the molecule in specific protein pockets (e.g., the hinge region or allosteric sites of kinases).

-

Reactivity Profile: The isocyanate group (-N=C=O) at the 5-position is highly reactive toward nucleophiles, allowing for rapid "click-like" library generation.

Mechanism of Action: Synthetic & Biological[1][2][3][4][5][6]

Synthetic Mechanism

The central carbon of the isocyanate group is highly electrophilic.[1] Upon attack by a nucleophile (amine or alcohol), the electron density shifts to the nitrogen, which then abstracts a proton to form a stable urea or carbamate.

Biological Relevance (Kinase Inhibition)

In the context of kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib), the urea linkage generated by this reagent is critical. The two NH protons of the urea typically form a bidentate hydrogen bond with the conserved Glutamate (Glu) in the

Figure 1: Reaction landscape of this compound showing divergent synthesis of ureas and carbamates.

Application Data: Reactivity & Stability

The following table contrasts this compound with standard phenyl isocyanates, highlighting why specific handling protocols are required.

| Feature | This compound | Phenyl Isocyanate | Implication for Protocol |

| Electrophilicity | Moderate to High | High | Pyridine ring pulls density; reacts rapidly with prim. amines. |

| Moisture Sensitivity | Critical | High | Hydrolysis yields unstable carbamic acid |

| Storage Stability | Low (-20°C required) | Moderate (RT/Fridge) | Prone to self-polymerization; best used fresh or stored under Argon. |

| Solubility | DCM, THF, DMF | Toluene, Hexanes | Polar pyridine ring requires polar aprotic solvents. |

Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Library)

Target: Coupling this compound with a heteroaryl amine (e.g., an amino-pyrazole or aniline derivative).

Reagents:

-

This compound (1.0 equiv)

-

Target Amine (0.95 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-